N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
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Overview
Description
“N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide” is a complex organic compound. It contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a key building block in medicinal chemistry . This compound is part of a set of building blocks synthesized in a cost-efficient manner .
Synthesis Analysis
The synthesis of this compound involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Scientific Research Applications
Hepatitis B Virus (HBV) Therapy
This compound has been identified as a potential Hepatitis B Virus Core Protein Allosteric Modulator (CpAM) . CpAMs are an attractive class of potential anti-HBV therapeutic drugs. The compound effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants and has shown inhibition of HBV DNA viral load in an HBV AAV mouse model by oral administration .
Scaffold in Drug Research
The partially saturated bicyclic pyrazole system of this compound has found use as a scaffold in drug research. It allows for further functionalization and has been a part of numerous biologically active compounds .
Agrochemicals
The same bicyclic pyrazole system has also been utilized in the field of agrochemicals .
Drug Metabolism and Pharmacokinetics (DMPK) Studies
Detailed DMPK studies involving this compound have been conducted to uncover the molecular basis for observed Cytochrome P450 3A4 (CYP3A4) Time-Dependent Inhibition (TDI) in a series of related compounds .
Future Directions
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with the other known methodologies .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold , which is a versatile building block in medicinal chemistry . .
Mode of Action
It is known that the compound can be functionalized at different positions of the pyrazole and/or piperazine rings , which could potentially influence its interaction with its targets.
properties
IUPAC Name |
N-[5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S2/c1-9(19)17-13-14-8-12(22-13)23(20,21)16-7-10-6-15-18-5-3-2-4-11(10)18/h6,8,16H,2-5,7H2,1H3,(H,14,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKBRJLQCPKKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide |
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